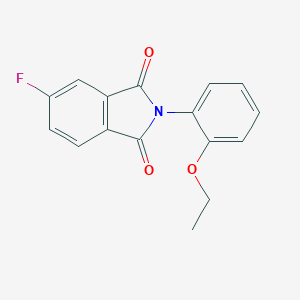
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline, also known as MPQC, is a chemical compound that belongs to the quinoline family. It has shown promising results in scientific research for its potential use in various fields.
作用机制
The mechanism of action of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, neurodegeneration, and infectious diseases. 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to inhibit the activity of tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells. It also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain, leading to neurodegeneration. 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has also been found to inhibit the activity of viral and bacterial enzymes, leading to their death.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also has neuroprotective effects, which can potentially be used in the treatment of neurodegenerative diseases. 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in lab experiments include its potential use in various fields, its ability to inhibit the activity of various enzymes and proteins, and its low toxicity. However, the limitations of using 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline include its moderate yield during synthesis, its limited solubility in water, and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline research. One potential direction is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of the safety and efficacy of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in animal models and clinical trials. Additionally, the potential use of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline derivatives with improved properties should be investigated.
Conclusion:
In conclusion, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline is a promising chemical compound that has shown potential in various scientific research fields. Its ability to inhibit the activity of various enzymes and proteins makes it a promising candidate for the treatment of cancer, neurodegenerative diseases, and infectious diseases. However, further research is needed to determine its safety and efficacy. The future directions for 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline research include the development of more efficient synthesis methods, investigation of its safety and efficacy in animal models and clinical trials, and the development of derivatives with improved properties.
合成方法
The synthesis of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline involves the reaction of 3-methylbenzaldehyde, 2-aminobenzophenone, and 1H-pyrazole-1-carboxylic acid in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the yield of the product is moderate.
科学研究应用
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been extensively studied for its potential use in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's disease. In infectious diseases, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been shown to have antiviral and antibacterial properties.
属性
产品名称 |
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC 名称 |
[2-(3-methylphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C20H15N3O/c1-14-6-4-7-15(12-14)19-13-17(20(24)23-11-5-10-21-23)16-8-2-3-9-18(16)22-19/h2-13H,1H3 |
InChI 键 |
FBJFZWJQYUEFAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

